molecular formula C12H16N2O2S B6249394 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide CAS No. 1409519-98-7

4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide

Cat. No.: B6249394
CAS No.: 1409519-98-7
M. Wt: 252.3
InChI Key:
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Description

4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with an aminoethyl group and a but-3-yn-1-yl group, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible route could be:

    Nitration: of benzene to introduce a nitro group.

    Reduction: of the nitro group to form an amino group.

    Alkylation: of the amino group with but-3-yn-1-yl bromide.

    Sulfonation: of the benzene ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as a pharmaceutical agent, particularly in antimicrobial therapy.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The aminoethyl and but-3-yn-1-yl groups may interact with specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Another sulfonamide used in the treatment of infections.

Uniqueness

4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

CAS No.

1409519-98-7

Molecular Formula

C12H16N2O2S

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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